(R,R)-N,N'-bis-(1-phenylethyl)ethane-1,2-diamine
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Overview
Description
(R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine is a chiral diamine compound known for its applications in asymmetric synthesis and catalysis. It is characterized by the presence of two phenylethyl groups attached to an ethane-1,2-diamine backbone, with both chiral centers in the R configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine typically involves the reaction of ®-1-phenylethylamine with ethylene diamine under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can regenerate the original amine.
Scientific Research Applications
Chemistry
In chemistry, (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It forms complexes with transition metals, which are employed in enantioselective hydrogenation and other asymmetric transformations.
Biology
The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of enantiomerically pure pharmaceuticals and agrochemicals.
Medicine
In medicine, (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor modulators.
Industry
Industrially, the compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric synthesis is crucial for the manufacture of high-value products.
Mechanism of Action
The mechanism by which (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine exerts its effects involves the formation of chiral complexes with metal ions. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-1,2-Diphenylethylenediamine
- (R,R)-1,2-Diaminocyclohexane
- (R,R)-N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine
Uniqueness
(R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine is unique due to its specific chiral centers and phenylethyl groups, which provide distinct steric and electronic properties. These features make it particularly effective in certain asymmetric catalytic processes compared to other similar compounds.
Properties
CAS No. |
76740-22-2 |
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Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-15(17-9-5-3-6-10-17)19-13-14-20-16(2)18-11-7-4-8-12-18/h3-12,15-16,19-20H,13-14H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
LVJYSFUNASCGCN-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCN[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCNC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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